molecular formula C27H24N4O2 B11197924 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide

2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide

Cat. No.: B11197924
M. Wt: 436.5 g/mol
InChI Key: CUXBFBOJWDVPQP-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazoloquinoline core, substituted with dimethylphenyl and methylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazoloquinoline core, followed by the introduction of the dimethylphenyl and methylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazoloquinoline derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce reduced pyrazoloquinoline compounds.

Scientific Research Applications

2-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethylphenyl)-4-methylquinoline
  • 1-(3,4-Dimethylphenyl)ethanol
  • 2-Methoxyphenyl isocyanate

Uniqueness

Compared to similar compounds, 2-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is unique due to its specific substitution pattern and the presence of the pyrazoloquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H24N4O2

Molecular Weight

436.5 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C27H24N4O2/c1-16-4-7-19(8-5-16)14-29-26(32)20-9-11-24-22(13-20)25-23(15-28-24)27(33)31(30-25)21-10-6-17(2)18(3)12-21/h4-13,15,30H,14H2,1-3H3,(H,29,32)

InChI Key

CUXBFBOJWDVPQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC(=C(C=C5)C)C

Origin of Product

United States

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